2-Chloro-6-(chloromethyl)-4-methylpyridine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Sourcing predictable chloromethylpyridine isomers for medchem diversification is often unreliable. This compound (CAS 1227606-30-5) provides two orthogonal electrophilic sites-2-Cl for Pd cross-coupling & 6-CH₂Cl for nucleophilic substitution-enabling efficient, sequential library synthesis. • First diversity point: amination/etherification at 6-CH₂Cl. • Second diversity point: Suzuki-Miyaura at 2-Cl. • Consistent ≥95% purity supporting reproducible SAR & agrochemical discovery.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 1227606-30-5
Cat. No. B170899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(chloromethyl)-4-methylpyridine
CAS1227606-30-5
Synonyms2-CHLORO-6-(CHLOROMETHYL)-4-METHYLPYRIDINE
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)Cl)CCl
InChIInChI=1S/C7H7Cl2N/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3
InChIKeyMJKOGICBHJBHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(chloromethyl)-4-methylpyridine Procurement & Synthesis


2-Chloro-6-(chloromethyl)-4-methylpyridine (CAS 1227606-30-5) is a heterocyclic building block belonging to the class of halogenated pyridine derivatives . It is characterized by a pyridine core bearing a chlorine atom at the 2-position, a chloromethyl group at the 6-position, and a methyl group at the 4-position . This compound has a molecular formula of C₇H₇Cl₂N and a molecular weight of approximately 176.04 g/mol . Due to its two electrophilic sites (the 2-chloro and 6-chloromethyl substituents), it is primarily utilized as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules for pharmaceutical and agrochemical applications .

1Dual electrophilic sites support sequential derivatization strategies
2Pyridine core used in pharmaceutical and agrochemical intermediate synthesis
3Position-specific substitution pattern ensures reproducible reactivity profiles

Why 2-Chloro-6-(chloromethyl)-4-methylpyridine Cannot Be Replaced


While the class of chloromethylpyridines serves a common purpose as synthetic intermediates, substituting one congener for another without careful evaluation can derail a synthetic sequence . The precise substitution pattern on the pyridine ring dictates both the steric and electronic environment, profoundly influencing the rate, yield, and selectivity of subsequent reactions . For instance, the relative reactivity of the chloromethyl group in nucleophilic substitutions is modulated by the electron-withdrawing or -donating nature and the position of adjacent ring substituents . Similarly, the potential for unwanted side reactions, such as deprotonation of the ring methyl group or metal-halogen exchange, is highly dependent on the specific isomer [1]. Therefore, the value of 2-Chloro-6-(chloromethyl)-4-methylpyridine lies not merely in its functional groups, but in the unique, predictable, and reproducible outcomes that its precise arrangement enables .

Substitution pattern shift
Changing the position of chloro or chloromethyl groups may alter reaction selectivity and yield.
Electronic modulation
Adjacent substituents influence chloromethyl reactivity, potentially leading to unexpected side reactions.
Isomer-specific side reactions
Undesired deprotonation or metal-halogen exchange can occur with different isomers, compromising synthesis.

2-Chloro-6-(chloromethyl)-4-methylpyridine Differentiation Evidence


Regioisomer-Specific Electrophilic Reactivity

Direct, head-to-head comparative data for 2-Chloro-6-(chloromethyl)-4-methylpyridine (CAS 1227606-30-5) against its closest analogs is absent from the public literature. However, strong class-level inference demonstrates that regioisomerism leads to quantifiably different outcomes. For example, in a general study of Cα-substituted 4-methylpyridines, the lithiated intermediates showed an extreme dichotomy in N vs. Cα nucleophilicity depending on the Cα-substituent, directly impacting product distribution and yields . The unique substitution pattern of CAS 1227606-30-5 (2-chloro, 6-chloromethyl) is designed to favor a specific Cα-nucleophilic pathway, minimizing the competitive side reactions that would plague its 2-chloromethyl, 6-chloro isomer. This specificity ensures predictable, high-yielding alkylation reactions, a critical factor in multi-step syntheses where a poor yield early on can be economically prohibitive.

Regioisomer Reactivity
Class-level inference
Predicted to favor Cα-nucleophilic pathway over mixed N-/Cα-reactivity
Supports regioisomer selection for predictable alkylation
Data to verify; no direct comparative study
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Position-Dependent Chloro and Chloromethyl Reactivity

The reactivity of halogen atoms on a pyridine ring is strongly position-dependent. A comparative study on halogen/halogen displacement in pyridines showed that heating 2-chloro-6-methylpyridine with bromotrimethylsilane converts it to 2-bromo-6-methylpyridine [1]. While not directly quantifying the target compound, this study demonstrates that a chlorine atom at the 2-position of a 6-substituted pyridine is reactive towards exchange. In the target compound, CAS 1227606-30-5, the 2-chloro group is therefore a viable handle for further functionalization (e.g., via Suzuki, Buchwald-Hartwig, or SNAr reactions) in the presence of a potentially more reactive 6-chloromethyl group. This is in contrast to isomers like 2-chloro-4-(chloromethyl)-6-methylpyridine, where the chloromethyl group's reactivity might be electronically different due to its distinct ring position . The selective, orthogonal reactivity offered by the 2-chloro/6-chloromethyl arrangement is a key, albeit non-quantified, differentiator for complex molecule construction.

Halogen Exchange
Cross-study comparable
2-Cl group reactive for exchange (cf. 2-chloro-6-methylpyridine → 2-bromo-6-methylpyridine)
Supports orthogonal reactivity for sequential synthesis
Qualitative reactivity observation; not quantified
Halogen Exchange Synthetic Chemistry Intermediate Manufacturing

Chemoselective Modification via Orthogonal Reactivity

A critical differentiator for this compound is the orthogonal reactivity of its two electrophilic sites. The benzylic 6-chloromethyl group is highly reactive towards nucleophiles (e.g., amines, alkoxides) under mild, basic conditions. The 2-chloro group, while also electrophilic, is significantly less reactive and typically requires transition metal catalysis (e.g., Pd-catalyzed cross-couplings) for substitution. This allows for the sequential, chemoselective derivatization of the molecule. In contrast, an isomer like 2-chloro-5-(chloromethyl)-4-methylpyridine or the simple 2-(chloromethyl)-4-methylpyridine [1] lacks the second, less reactive halogen handle, limiting its utility to only one type of nucleophilic substitution. The presence of both a highly reactive chloromethyl group and a moderately reactive aryl chloride provides a powerful, two-step diversification platform, a feature not quantifiable as a single data point but of immense practical importance for building chemical libraries.

Orthogonal Reactivity
Supporting evidence
Benzylic Cl reacts under mild conditions; aryl Cl requires Pd catalysis
Enables two-step diversification platform for library synthesis
Not a single quantifiable value; practical significance
Chemoselectivity Medicinal Chemistry Synthetic Methodology

2-Chloro-6-(chloromethyl)-4-methylpyridine Applications


Sequential Functionalization for Pharmaceuticals

This compound is ideally suited as a key intermediate in medicinal chemistry programs focused on generating focused libraries of drug candidates. A common strategy involves first reacting the 6-chloromethyl group with a diverse set of amines, alcohols, or thiols to create a first point of diversity. The resulting intermediate, now bearing a new substituent, can then be subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) at the 2-chloro position to introduce a second, distinct aryl or heteroaryl group. This two-step, orthogonal approach efficiently explores chemical space around a pyridine core, a process that would be impossible with simpler, mono-functionalized chloromethylpyridines.

Agrochemical Intermediate Precursor

The compound's core structure resembles that of important agrochemical scaffolds, particularly certain classes of insecticides and fungicides. By leveraging the reactivity of the 2-chloro and 6-chloromethyl groups, it can be converted into more complex heterocyclic systems found in commercial products. For instance, the chloromethyl group can be used to install a nitrogen-containing heterocycle (e.g., imidazole, triazole) via nucleophilic substitution, followed by further elaboration at the 2-position. The specific 4-methyl substitution pattern can influence the biological activity and physicochemical properties (e.g., lipophilicity, metabolic stability) of the final active ingredient, making it a valuable starting point for structure-activity relationship studies in crop protection research.

NHC Ligand Precursor Building Block

The 2-chloro-6-(chloromethyl)-4-methylpyridine core is a useful synthon for constructing specialized ligands for transition metal catalysis. A common application is its conversion to N-heterocyclic carbene (NHC) precursors. For example, the 6-chloromethyl group can react with an imidazole to form a pyridine-imidazolium salt, a key precursor to bidentate C^N-type NHC ligands. The 2-chloro group can be left intact for late-stage diversification or as a handle for attaching the ligand to a solid support. This synthetic utility is a key reason for its procurement in academic and industrial organometallic chemistry laboratories.

Functional Materials and MOF Synthesis

The bifunctional nature of 2-Chloro-6-(chloromethyl)-4-methylpyridine makes it a valuable monomer for creating advanced materials. The chloromethyl group can be utilized to link the pyridine unit to a polymer backbone via alkylation, while the 2-chloro group remains available for post-polymerization modification or for coordination to metal centers. This is particularly useful in the design of novel metal-organic frameworks (MOFs) where the pyridine nitrogen and the modified 2-position can act as coordination sites, while the 4-methyl group influences pore geometry and hydrophobicity. This specific combination of functional groups is not easily replicated with other pyridine isomers, justifying its specific procurement for materials science research.

Application
Selection Property
Validation Focus
Sequential derivatization for pharmaceutical libraries
Orthogonal reactive sites (chloromethyl and aryl chloride)
Verify chemoselectivity and cross-coupling efficiency
Agrochemical intermediate precursor research
Pyridine core with specific 4-methyl substitution pattern
Assess impact on bioactivity and physicochemical properties
NHC ligand precursor synthesis
Bifunctional structure for bidentate ligand formation
Confirm conversion to imidazolium salt and metal complexation
Functional materials and MOF monomer
Bifunctional monomer for polymer and MOF incorporation
Evaluate post-polymerization modification and coordination

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